3-Methanesulfonyl-1,2,5,6,7,8-hexahydroquinoline-2,5-dione
Overview
Description
3-Methanesulfonyl-1,2,5,6,7,8-hexahydroquinoline-2,5-dione is an organic compound with the molecular formula C10H11NO4S It is known for its unique structure, which includes a quinoline core with methanesulfonyl and dione functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methanesulfonyl-1,2,5,6,7,8-hexahydroquinoline-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as quinoline derivatives and methanesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. Common solvents include dichloromethane or chloroform.
Catalysts: Catalysts such as triethylamine or pyridine are often used to facilitate the reaction.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process is optimized for efficiency and cost-effectiveness. This may involve:
Batch or Continuous Flow Reactors: Depending on the scale, batch reactors or continuous flow systems are used.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Methanesulfonyl-1,2,5,6,7,8-hexahydroquinoline-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dione functionalities to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the quinoline core.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Solvents such as ethanol, methanol, and acetonitrile are commonly used in these reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, hydroxylated compounds, and various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-Methanesulfonyl-1,2,5,6,7,8-hexahydroquinoline-2,5-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, which could have implications for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Methanesulfonyl-1,2,5,6,7,8-hexahydroquinoline-2,5-dione involves its interaction with specific molecular targets. These targets include enzymes and receptors that play crucial roles in biological processes. The compound’s methanesulfonyl group is believed to be critical for its binding affinity and specificity.
Molecular Targets and Pathways
Enzymes: The compound has been shown to inhibit certain enzymes involved in metabolic pathways.
Receptors: It may also interact with receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-Methanesulfonylquinoline: This compound lacks the hexahydro and dione functionalities but shares the methanesulfonyl group.
1,2,5,6,7,8-Hexahydroquinoline-2,5-dione: This compound lacks the methanesulfonyl group but has a similar quinoline core.
Methanesulfonyl-protected Aspartimide:
Uniqueness
3-Methanesulfonyl-1,2,5,6,7,8-hexahydroquinoline-2,5-dione is unique due to its combination of methanesulfonyl and dione functionalities, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-methylsulfonyl-1,6,7,8-tetrahydroquinoline-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c1-16(14,15)9-5-6-7(11-10(9)13)3-2-4-8(6)12/h5H,2-4H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHOMHHSMLQWEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(CCCC2=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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